Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anti-inflammatory Agents : Derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some compounds exhibited promising biological activity, indicating potential for further exploration as therapeutic agents (Narayana et al., 2006).
Conformationally Restricted Dopamine Analogues : Research into bridged 3-benzazepine derivatives, as conformationally restricted dopamine analogues, highlights the utility of related chemical structures in designing compounds with specific receptor targeting properties, which can be crucial for developing novel neurological drugs (Gentles et al., 1991).
Docking Studies and Anti-microbial Activity : Ethyl derivatives have been synthesized and their structures confirmed through spectral data, followed by an assessment of their anti-microbial activity. These compounds present an interesting case for the development of new antimicrobial agents, highlighting the role of chemical synthesis in drug discovery (Spoorthy et al., 2021).
Chemical Recyclization for New Compounds : Studies on the recyclization reactions of certain ethyl derivatives demonstrate the chemical versatility of these compounds, providing pathways to new chemical entities with potential for further functional exploration (Shipilovskikh et al., 2014).
Enzymatic Resolution in Drug Synthesis : The kinetic resolution of Ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in the synthesis of certain drugs, showcases the application of enzymatic processes in achieving high selectivity and efficiency in pharmaceutical synthesis (Kasture et al., 2005).
Properties
IUPAC Name |
ethyl 2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-2-29-23(28)21-18-10-6-7-11-19(18)30-22(21)24-20(27)16-25-12-14-26(15-13-25)17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMAOEMOPVGYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.